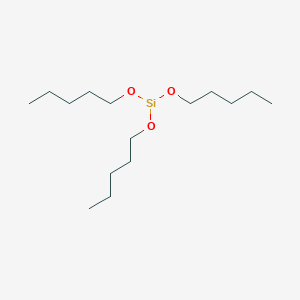![molecular formula C13H14N4O3S B097821 Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]- CAS No. 17895-40-8](/img/structure/B97821.png)
Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo] is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DABSA and is used in various fields of study, including analytical chemistry, biochemistry, and pharmaceuticals.
Applications De Recherche Scientifique
DABSA has been widely used in scientific research as a reagent for the determination of various compounds. It has been used as a chromogenic reagent for the determination of amino acids, peptides, and proteins. DABSA has also been used in the determination of nitrite and nitrate in biological samples. Additionally, DABSA has been used as a pH indicator and as a reagent for the detection of metal ions.
Mécanisme D'action
The mechanism of action of DABSA is not fully understood. However, it is known to react with various compounds, resulting in the formation of colored products. The reaction involves the formation of an azo compound, which is responsible for the color formation.
Effets Biochimiques Et Physiologiques
DABSA has no known biochemical or physiological effects. It is a synthetic compound that is used solely for research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
DABSA has several advantages for use in lab experiments. It is relatively easy to synthesize, and the reagent is stable and has a long shelf life. Additionally, DABSA is highly selective and sensitive, making it ideal for the determination of various compounds.
However, DABSA also has some limitations. It is a hazardous compound that requires careful handling due to its potential toxicity. Additionally, DABSA is not suitable for use in biological samples, as it can interfere with the results.
Orientations Futures
There are several future directions for the use of DABSA in scientific research. One potential application is in the determination of amino acids and peptides in biological samples. Additionally, DABSA could be used in the development of new pH indicators and metal ion sensors. Further research is needed to explore the full potential of DABSA in these areas.
Conclusion:
In conclusion, Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo] is a unique compound that has gained significant attention in scientific research. It is commonly used as a reagent for the determination of various compounds and has several advantages and limitations for use in lab experiments. Further research is needed to explore the full potential of DABSA in various fields of study.
Méthodes De Synthèse
DABSA can be synthesized through the diazotization of 2,4-diamino-5-methylbenzenesulfonic acid followed by coupling with 4-aminobenzoic acid. The process involves the use of strong acids and requires careful handling due to the potential hazards involved.
Propriétés
Numéro CAS |
17895-40-8 |
|---|---|
Nom du produit |
Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]- |
Formule moléculaire |
C13H14N4O3S |
Poids moléculaire |
306.34 g/mol |
Nom IUPAC |
4-[(2,4-diamino-5-methylphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C13H14N4O3S/c1-8-6-13(12(15)7-11(8)14)17-16-9-2-4-10(5-3-9)21(18,19)20/h2-7H,14-15H2,1H3,(H,18,19,20) |
Clé InChI |
HKOIFYLIHVRRCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Autres numéros CAS |
17895-40-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)









